![molecular formula C11H8FNO4 B12292960 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12292960.png)
3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are significant in medicinal chemistry due to their presence in many commercially available drugs and their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid typically involves the cycloaddition reaction of nitrile oxides with olefins or alkynes. This reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . The reaction conditions usually involve moderate temperatures and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a similar structure but without the fluorophenyl and hydroxy groups.
4-Fluorophenyl isoxazole: Similar structure but lacks the hydroxy and carboxylic acid groups.
Hydroxymethyl isoxazole: Similar structure but lacks the fluorophenyl and carboxylic acid groups
Uniqueness
3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid is unique due to the presence of both the fluorophenyl and hydroxy groups, which can enhance its biological activity and specificity.
Properties
Molecular Formula |
C11H8FNO4 |
|---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)-hydroxymethyl]-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8FNO4/c12-7-3-1-6(2-4-7)10(14)9-8(11(15)16)5-17-13-9/h1-5,10,14H,(H,15,16) |
InChI Key |
PSQZAXCEYXOLNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=NOC=C2C(=O)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


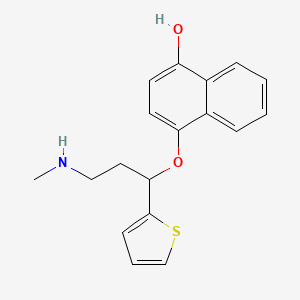
![[(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine](/img/structure/B12292892.png)
![N-(5-fluoro-1-hydroxypyridin-2-ylidene)-1-[2-[[formyl(hydroxy)amino]methyl]hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B12292900.png)
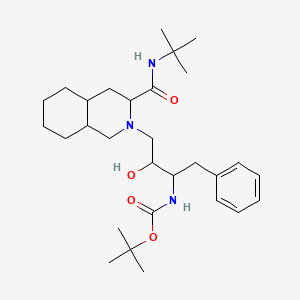
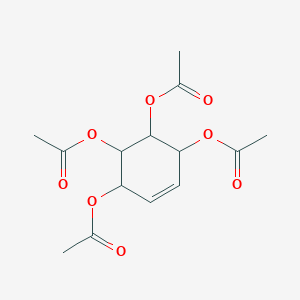
![4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile](/img/structure/B12292918.png)


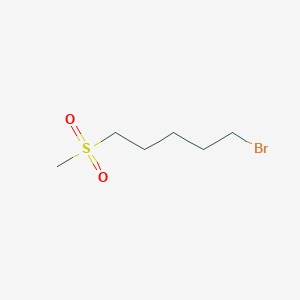
![[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12292936.png)

![Ethyl 2-[(E)-[(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ylidene]amino]acetate](/img/structure/B12292939.png)
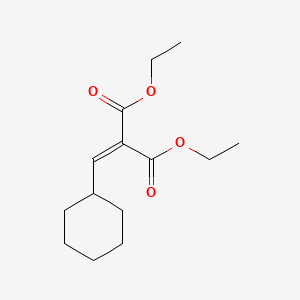
![2-Butenedioic acid (2Z)-, mono[1-methyl-2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester](/img/structure/B12292951.png)
